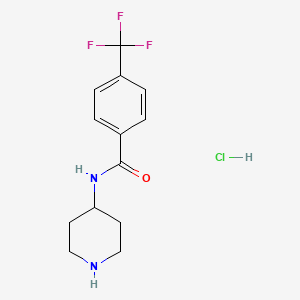

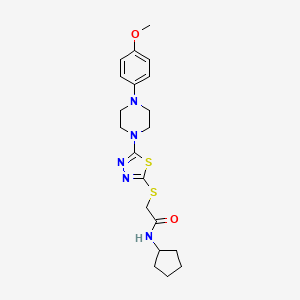

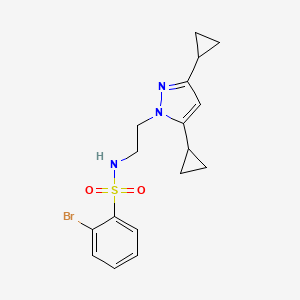

![molecular formula C11H12IN3O B2823985 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1562995-68-9](/img/structure/B2823985.png)

3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine” is a chemical compound with the molecular formula C8H11IN2O. It has a molecular weight of 278.09 . The compound is characterized by the presence of an iodine atom, a pyrazole ring, and a tetrahydropyran ring .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11IN2O/c9-7-4-5-11(10-7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 . This indicates the presence of a pyrazole ring attached to a tetrahydropyran ring with an iodine atom .Physical And Chemical Properties Analysis

The compound has a molecular weight of 278.09 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the literature I have access to.Applications De Recherche Scientifique

Organic Synthesis and Functionalization

A significant application of this compound lies in organic synthesis, where it acts as a precursor for the construction of complex molecular architectures. For instance, Lavecchia et al. (2004) presented a convenient route to novel 3-iodo-1H-pyrazolo[3,4-b]pyridines via iododediazonation, which are further functionalized through copper and palladium-promoted coupling reactions, demonstrating the compound's versatility in synthesizing diverse molecules under conditions like Suzuki, Heck, Stille, and Sonogashira Lavecchia, S. Berteina‐Raboin, G. Guillaumet, 2004.

Catalysis and Ligand Design

This compound also plays a critical role in the development of catalysts and ligand design for metal coordination chemistry. Halcrow (2005, 2014) explored the synthesis and coordination chemistry of related ligands, highlighting their applications in creating luminescent lanthanide compounds for biological sensing and iron complexes for thermal and photochemical applications. These studies underscore the compound's utility in designing ligands that facilitate complex chemical transformations and sensing applications Halcrow, 2005, 2014.

Materials Science

In materials science, the compound finds application in the development of organic light-emitting diodes (OLEDs). Wei Li et al. (2016) demonstrated the use of a related compound as an electron-transporting unit in constructing bipolar host materials for phosphorescent OLEDs. By varying the linking mode between the n-type pyrazolo[4,3-b]pyridine and p-type carbazole, they achieved significant tuning of optoelectronic parameters, showcasing the compound's contribution to advancing OLED technology Wei Li, Jiuyan Li, Di Liu, Qianqian Jin, 2016.

Propriétés

IUPAC Name |

3-iodo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12IN3O/c12-11-10-8(4-3-6-13-10)15(14-11)9-5-1-2-7-16-9/h3-4,6,9H,1-2,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHOJYBMAQHTTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C(=N2)I)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12IN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

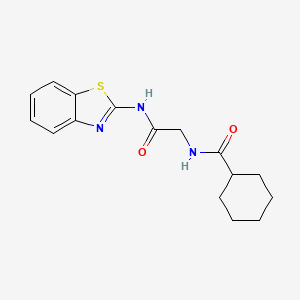

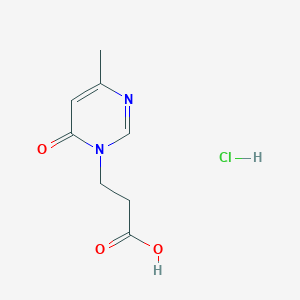

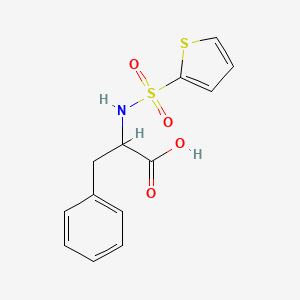

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-benzyl-4-oxophthalazine-1-carboxylate](/img/structure/B2823903.png)

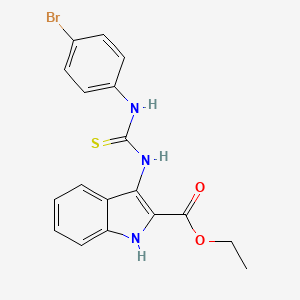

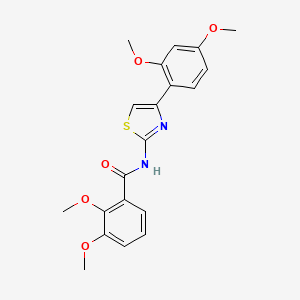

![Methyl 4-((9-isopropyl-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2823914.png)

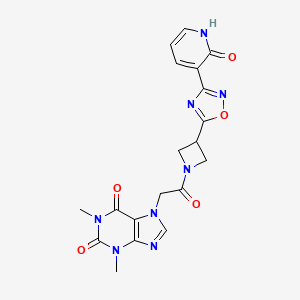

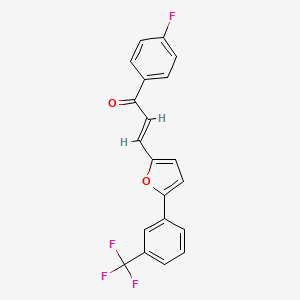

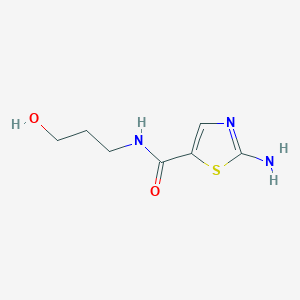

![N-(1-Cyano-2,2-dimethylcyclopropyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2823924.png)